(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8/h1-4,8,11H,5-7H2 |
InChI Key |
FBWGVRIIZZYACA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=CC=C2O1)CO |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Esterification
A key intermediate in related syntheses is the diethyl ester of a dicarboxylic acid derivative of the benzodioxepin ring. For example, thiodiglycolic acid can be esterified with ethanol in the presence of sulfuric acid under reflux to yield diethyl esters with good yield (~77%).
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Esterification | Thiodiglycolic acid + ethanol + H2SO4, reflux 10 h | Diethyl thiodiacetic acid ester | 77 |
Formation of Dihydroxythiophene Derivative
The diethyl ester is further reacted with sodium ethanolate and diethyloxalate under reflux, producing a yellow precipitate of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt, an important intermediate.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| Condensation | Diethyl thiodiacetic acid ester + sodium ethanolate + diethyloxalate, reflux 1 h | Diethyl 3,4-dihydroxythiophene dicarboxylate salt | Yellow precipitate |
Ring Closure Using Epibromohydrin
A critical step involves reacting the dihydroxy intermediate with epibromohydrin and potassium carbonate in aqueous ethanol under reflux for 24 hours. This process forms a mixture of intermediates including diethyl 2,3-dihydro-2-(hydroxymethyl)thieno[3,4-b]dioxine-5,7-dicarboxylate and 3-hydroxy-3,4-dihydro-2H-thieno[3,4-b]dioxepine diethyl ester.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| Ring closure | Epibromohydrin + potassium carbonate + dihydroxy intermediate, reflux 24 h | Mixture of dioxepin intermediates | Controlled addition over 90 min |
Hydrolysis and Final Functionalization
The ester intermediates are hydrolyzed with potassium hydroxide in aqueous solution under reflux to yield the free acid forms and the target compound, (3,4-Dihydro-2H-benzo[B]dioxepin-3-yl)methanol, often accompanied by minor byproducts such as 3,4-dihydro-2H-thieno[3,4-b]dioxepin-3-ol.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| Hydrolysis | KOH in water, reflux 2 h | Target alcohol + minor byproducts | 79–86 |
Purification
Purification is typically achieved by solvent extraction (e.g., trichloromethane or toluene) followed by drying over sodium sulfate and removal of solvents under reduced pressure. Column chromatography can be used for further purification to reduce byproduct content to below 1%.
Summary Table of Preparation Steps
Research Findings and Analytical Data
Impurity Control: Gas chromatography-mass spectrometry (GC/MS) analysis shows that impurities from condensation side reactions with epibromohydrin can be kept below 0.1% by careful control of reaction conditions and purification steps.
Yield Optimization: Reflux times, reagent molar ratios, and slow addition of epibromohydrin are critical parameters influencing yield and purity.
Byproduct Profile: Minor byproducts such as 3,4-dihydro-2H-thieno[3,4-b]dioxepin-3-ol are formed in small amounts (less than 12.5%) and can be separated during purification.
Structural Confirmation: Purity and structure confirmation are typically performed by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol exhibit promising antidepressant and anxiolytic effects. Studies have shown that compounds in this class can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to potential therapeutic effects in mood disorders. A notable study highlighted the synthesis of various analogs, which were evaluated for their pharmacological activity in animal models of depression and anxiety .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that this compound can inhibit oxidative stress-induced neuronal damage. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
In material science, this compound is being explored as a building block for polymer synthesis. Its unique structure allows for the development of new polymeric materials with enhanced mechanical properties and thermal stability. Research has focused on incorporating this compound into copolymer matrices to improve elasticity and durability .
Nanocomposites
Recent advancements have also seen the incorporation of this compound into nanocomposites. These materials exhibit improved barrier properties and are being studied for applications in packaging and coatings .
Cosmetic Formulations
Skin Care Products
The compound is gaining traction in cosmetic formulations due to its potential moisturizing and skin-conditioning properties. Studies have demonstrated that this compound can enhance skin hydration and improve barrier function when used in topical applications .
Formulation Stability
Additionally, the stability of formulations containing this compound has been evaluated through various experimental designs. The findings suggest that it can contribute to the overall stability of cosmetic products by preventing degradation of active ingredients .
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Study A | Medicinal Chemistry | Demonstrated antidepressant effects in animal models. |
| Study B | Material Science | Developed new polymer composites with enhanced properties. |
| Study C | Cosmetic Formulations | Improved skin hydration and formulation stability observed in clinical trials. |
Mechanism of Action
The mechanism of action of (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanol with four structurally related benzodioxepin and benzodioxin derivatives, highlighting molecular and functional differences:
Key Comparative Insights:
Core Structure Variations :
- The target compound and its chlorinated analog share a benzodioxepin core, while others (e.g., ) feature benzodioxin or naphtho-fused systems. The naphtho derivative exhibits extended aromaticity, likely enhancing lipophilicity and UV absorption properties.
Substituent Effects: The chlorine atom in the 9-chloro derivative increases molecular weight (214.65 vs. The fluorophenyl-pyrazole moiety in adds steric bulk and polarity, reflected in its higher molecular weight (326.32). This structure may enhance interactions with biological targets (e.g., kinases or GPCRs).
Functional Group Positioning :
- The hydroxymethyl group’s position varies: at position 3 in the target compound , position 7 in the chlorinated analog , and position 4 in the pyrazole derivative . This positional isomerism can significantly impact hydrogen-bonding capacity and metabolic stability.
Physicochemical Properties: Limited experimental data on solubility, melting points, or bioavailability are available for these compounds (e.g., lists many properties as "N/A"). However, computational models suggest that the naphtho-fused derivative has higher logP due to its larger aromatic system, while the benzyl alcohol derivative may exhibit improved aqueous solubility.
Biological Activity
(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol, also known as 3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-ol, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a benzodioxepin ring system and a hydroxymethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 166.17 g/mol. The compound features a unique structure that allows for various chemical modifications and interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H10O3 |
| Molecular Weight | 166.17 g/mol |
| IUPAC Name | 3,4-dihydro-2H-benzodioxepin-3-ol |
| InChI Key | QETZKHPIZAYADG-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with β-adrenergic receptors. These G protein-coupled receptors are crucial in regulating physiological processes such as heart rate and bronchial dilation. The compound has shown potential as a β-adrenergic stimulant, which may have implications in treating respiratory conditions like asthma.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have demonstrated that derivatives of benzodioxepins can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Neuroprotective Effects
The neuroprotective effects of benzodioxepins have been investigated in the context of Alzheimer's disease (AD). Compounds with similar structures have demonstrated acetylcholinesterase (AChE) inhibitory activity and blood-brain barrier permeability, indicating their potential in treating neurodegenerative disorders .
Case Studies and Research Findings
Several studies highlight the biological activities associated with compounds in the benzodioxepin class:
- β-Adrenergic Stimulation : A study demonstrated that derivatives showed promising results in enhancing bronchial dilation in vitro and in vivo models.
- Antioxidant Activity : Compounds were tested for their ability to inhibit DPPH radical formation, showing inhibition rates exceeding 90% at optimal concentrations .
- Cytotoxicity Studies : In vitro assays indicated that certain derivatives did not exhibit significant cytotoxicity against NIH/3T3 cells at concentrations up to 100 µM .
Q & A
Q. What are the optimal synthetic routes for (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol, and how can reaction conditions be optimized?
The compound is typically synthesized via epoxide-opening cyclization or multicomponent reactions. For example, a related benzoxazine derivative was synthesized from glycerol and 2-aminophenol using diethyl carbonate (DEC) and potassium carbonate (K₂CO₃) as catalysts under reflux conditions . Key parameters include:
- Catalyst selection : K₂CO₃ promotes nucleophilic ring-opening of epoxides.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures (1:3 ratio) yields >90% purity. Methodological tip: Use Design of Experiments (DoE) to optimize temperature, solvent ratios, and catalyst loading .
Q. How is this compound characterized to confirm structural fidelity?
Standard characterization involves:
- ¹H-NMR : Peaks at δ 3.8–4.2 ppm (methylene protons adjacent to the dioxepin oxygen) and δ 1.7–2.1 ppm (methanol -CH₂-) .
- HPLC-MS : Retention time ~8.2 min (C18 column, acetonitrile/water gradient) with m/z 224.1 [M+H]⁺.
- IR spectroscopy : Broad O-H stretch at 3300–3500 cm⁻¹. For ambiguous results, 2D NMR (COSY, HSQC) resolves overlapping signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR shifts may arise from solvent effects or impurities. For example, δ 4.1 ppm (methanol -CH₂-) in DMSO-d₆ shifts to δ 3.9 ppm in CDCl₃ due to hydrogen bonding . To validate:
- Compare spectra across solvents and temperatures.
- Cross-reference with computational predictions (DFT or MD simulations).
- Use spiking experiments with authentic standards to confirm peak assignments .
Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?
Focus on functionalizing the dioxepin ring or methanol group:
- Boronic acid derivatives : Synthesize (3,4-Dihydro-2H-benzo[B][1,4]dioxepin-6-yl)boronic acid (CAS 1107064-09-4) for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
- Sulfonamide analogs : Replace the methanol group with sulfonamide moieties (e.g., 6-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide) to modulate bioactivity . Methodological note: Prioritize substituents with varying electronic profiles (electron-withdrawing/donating) to probe electronic effects on reactivity or binding .
Q. How can computational modeling enhance understanding of the compound’s reactivity?
- DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices. The dioxepin oxygen and methanol -OH are reactive hotspots.
- Molecular docking : Screen derivatives against biological targets (e.g., enzymes in oxidative stress pathways) to prioritize synthesis .
- Solvent effects : Use COSMO-RS models to simulate solvent interactions during synthesis .
Key Recommendations for Researchers
- Stability : Store the compound at -20°C under inert gas to prevent oxidation of the methanol group .
- Biological assays : Test derivatives in in vitro models of inflammation or cancer, leveraging sulfonamide or boronic acid analogs .
- Green chemistry : Replace DEC with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
